molecular formula C10H12FN3O B3163293 4-[(3-Fluorophenyl)azo]-morpholine CAS No. 883542-75-4

4-[(3-Fluorophenyl)azo]-morpholine

Cat. No.: B3163293
CAS No.: 883542-75-4
M. Wt: 209.22 g/mol
InChI Key: KQTXOAAJYZGRNB-UHFFFAOYSA-N
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Description

4-[(3-Fluorophenyl)azo]-morpholine is an organic compound with the molecular formula C10H12FN3O and a molecular weight of 209.22 g/mol . It is characterized by the presence of a fluorophenyl group attached to an azo linkage, which is further connected to a morpholine ring. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

The synthesis of 4-[(3-Fluorophenyl)azo]-morpholine typically involves the azo coupling reaction between 3-fluoroaniline and morpholine. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The general steps are as follows:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

4-[(3-Fluorophenyl)azo]-morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.

Common reagents and conditions used in these reactions include acidic or basic environments, depending on the desired transformation. Major products formed from these reactions vary based on the specific conditions and reagents used.

Scientific Research Applications

4-[(3-Fluorophenyl)azo]-morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3-Fluorophenyl)azo]-morpholine involves its interaction with molecular targets through the azo linkage. The compound can undergo photoisomerization, changing its configuration upon exposure to light. This property is exploited in various applications, including the development of photoresponsive materials . The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

4-[(3-Fluorophenyl)azo]-morpholine can be compared with other azo compounds, such as azobenzene and azopyridine. These compounds share the azo linkage but differ in their substituents and overall structure. The presence of the fluorophenyl group in this compound imparts unique properties, such as increased stability and specific reactivity patterns .

Similar compounds include:

Properties

IUPAC Name

(3-fluorophenyl)-morpholin-4-yldiazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN3O/c11-9-2-1-3-10(8-9)12-13-14-4-6-15-7-5-14/h1-3,8H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTXOAAJYZGRNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1N=NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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